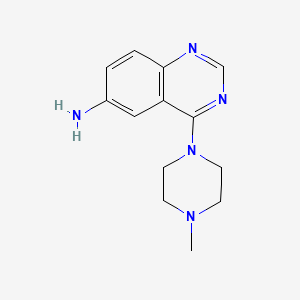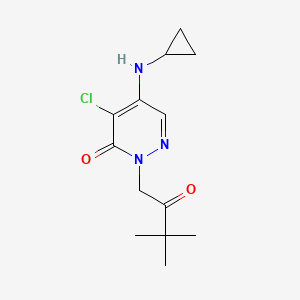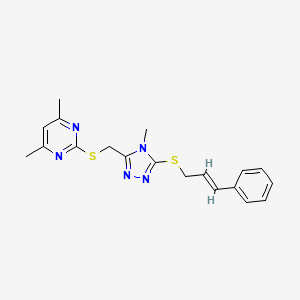
4-(4-methyl-1-piperazinyl)-6-Quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” is a chemical compound with the molecular formula C13H21N3 . It is also known by other names such as 1-{4-[(4-Methyl-1-piperazinyl)methyl]phenyl}methanamine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(4-methyl-1-piperazinyl)-6-Quinazolinamine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” is complex. The piperazine N4 atom is protonated and contacts the deprotonated O atom of the fumarate anion through a hydrogen bond .Physical And Chemical Properties Analysis
The compound “4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” has a molecular weight of 219.33 . It has a refractive index of 1.547 and a density of 1.0154 g/mL at 25 °C .科学的研究の応用
Analytical and Forensic Applications
4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine, as a piperazine derivative, is noteworthy in the field of analytical and forensic toxicology. It is part of the new psychoactive substances, with some piperazine drugs being identified in hair samples from routine cases concerning the presence of new psychoactive substances or 'smart drugs', indicating its relevance in forensic investigations and the understanding of drug abuse patterns (Rust et al., 2012).
Pharmacokinetic Studies
Piperazine derivatives have been a subject of pharmacokinetic studies. For instance, prazosin, a quinazoline derivative related to 4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine, has been extensively studied for its pharmacokinetics, indicating the potential of such derivatives in the development of therapeutic agents. Such studies shed light on the absorption, metabolism, and excretion pathways of these compounds, which is crucial for their safe and effective use in medical applications (Jaillon, 1980).
Neuropharmacology and Psychiatric Applications
Compounds structurally related to 4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine have been explored for their potential effects on neurological pathways and in psychiatric treatment. For example, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a compound that modulates AMPA receptors, has been studied as a potential treatment for schizophrenia, showing the interest in piperazine derivatives for modulating brain function and treating psychiatric disorders (Marenco et al., 2002).
Therapeutic Agent Development
The structural characteristics of piperazine derivatives make them a significant focus in the development of therapeutic agents. For instance, 5-Hydroxytryptamine(1A) receptor antagonists related to piperazine derivatives have been studied for their potential in treating anxiety and mood disorders, demonstrating the therapeutic relevance of these compounds in addressing mental health conditions (Rabiner et al., 2002).
Anticoagulant Research
Some piperazine derivatives have been investigated for their anticoagulant properties, indicating the potential of these compounds in developing treatments for conditions requiring anticoagulation therapy. For example, MD 805, an anticoagulant, showed promising results in patients undergoing maintenance hemodialysis, pointing to the medical applications of piperazine derivatives in cardiovascular health (Matsuo et al., 1986).
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)quinazolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGUNWHHBSISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)quinazolin-6-amine | |
CAS RN |
338797-07-2 |
Source


|
| Record name | 4-(4-methylpiperazin-1-yl)quinazolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)
![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)